molecular formula C17H17ClN4O4S B2967039 Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 313470-35-8

Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2967039
CAS RN: 313470-35-8
M. Wt: 408.86
InChI Key: XJUOSPBNGZKRGU-UHFFFAOYSA-N
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Description

Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, also known as E-217β, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. E-217β has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

Scientific Research Applications

Molecular Synthesis and Biological Evaluation

Research into compounds structurally related to Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate has focused on their synthesis, biological evaluation, and potential applications in medicinal chemistry. A notable study involved the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, where the precursor and synthesis process share similarities with the target compound's structural framework. These synthesized compounds demonstrated potential as anti-bacterial agents against both gram-negative and gram-positive bacteria, showcasing their biomedical significance. Additionally, the compounds exhibited moderate inhibition of the α-chymotrypsin enzyme, suggesting their utility in therapeutic applications involving enzyme modulation (Siddiqui et al., 2014).

Antimicrobial Properties

Another study on related compounds detailed the synthesis and characterization of new quinazolines, which, upon evaluation, showed significant antibacterial and antifungal activities. This research underscores the antimicrobial potential of compounds within the same structural realm as Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, indicating their importance in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Enzyme Inhibition for Therapeutic Applications

Further research into similar compounds revealed their high efficacy as inhibitors against HIV-1, showcasing the therapeutic potential of structurally related molecules in antiviral treatment strategies. This highlights the significance of these compounds in the field of antiviral research and their potential application in treating viral infections (Danel et al., 1996).

Nonlinear Optical Properties

Additionally, studies on the nonlinear optical properties of related organic crystals, such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, provide insights into the potential applications of these compounds in optical technologies. The research demonstrates the value of structurally similar compounds in developing new materials for optical and electronic devices (Dhandapani et al., 2017).

properties

IUPAC Name

ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c1-3-26-12(23)9-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-10-6-4-5-7-11(10)18/h4-7H,3,8-9H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUOSPBNGZKRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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